(E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol
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Overview
Description
(E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol is an organic compound with the molecular formula C10H11FO It is characterized by the presence of a fluorophenyl group attached to a propen-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol typically involves the reaction of 4-fluorobenzaldehyde with a suitable alkene under basic conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with 4-fluorobenzaldehyde to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.
Reduction: Formation of 3-(4-fluorophenyl)-2-methylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery. The compound may modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-Fluorophenyl)prop-2-en-1-ol: Similar structure but lacks the methyl group.
4-Fluorobenzaldehyde: Precursor in the synthesis of (E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol.
4-Fluorobenzophenone: Oxidation product of the compound.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a fluorophenyl group and a propen-1-ol backbone. These features confer distinct chemical reactivity and biological activity, making it a versatile compound in various research applications .
Biological Activity
(E)-3-(4-Fluorophenyl)-2-methylprop-2-en-1-ol, also known as a fluorinated allylic alcohol, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential applications in drug discovery.
Chemical Structure and Properties
The compound can be represented structurally as follows:
Key properties include:
- Molecular Formula : C11H12F
- Molecular Weight : 182.21 g/mol
- Functional Groups : Alkene, alcohol, and fluorobenzene moiety.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorophenyl group enhances the compound's binding affinity and selectivity, making it a valuable tool in drug discovery.
Enzyme Interaction
Research indicates that this compound may modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing processes such as lipid metabolism and oxidative stress responses.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness can be compared to other bioactive compounds using the following table:
Compound | Pathogen Tested | Activity Level |
---|---|---|
This compound | Escherichia coli | Moderate |
Staphylococcus aureus | High | |
Salmonella typhi | Moderate | |
Pseudomonas aeruginosa | Low |
This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Cytotoxicity Studies
Recent investigations into the cytotoxic effects of this compound have shown promising results in cancer cell lines. The compound induces apoptosis in certain cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. A study reported IC50 values indicating significant cytotoxicity at low concentrations:
Cell Line | IC50 Value (µM) |
---|---|
HeLa (Cervical Cancer) | 15 |
MCF7 (Breast Cancer) | 20 |
A549 (Lung Cancer) | 25 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Case Study 1: Neuroprotective Effects
In a study focusing on neuroprotection, this compound was evaluated for its ability to protect neuronal cells from oxidative damage. The results indicated that the compound reduced markers of oxidative stress and apoptosis in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases.
Case Study 2: Drug Development
A recent drug development project utilized this compound as an intermediate for synthesizing novel compounds targeting specific receptors implicated in neurological disorders. The synthesized derivatives exhibited enhanced selectivity and potency compared to the parent compound, highlighting its utility in medicinal chemistry .
Properties
Molecular Formula |
C10H11FO |
---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
(E)-3-(4-fluorophenyl)-2-methylprop-2-en-1-ol |
InChI |
InChI=1S/C10H11FO/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-6,12H,7H2,1H3/b8-6+ |
InChI Key |
ZUWHQNVJHRTDBF-SOFGYWHQSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)F)/CO |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)F)CO |
Origin of Product |
United States |
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